molecular formula C14H19N3O5 B1353689 Tyrosyl-alanyl-glycine CAS No. 69537-64-0

Tyrosyl-alanyl-glycine

Cat. No. B1353689
CAS RN: 69537-64-0
M. Wt: 309.32 g/mol
InChI Key: DLZKEQQWXODGGZ-KCJUWKMLSA-N
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Description

Tyrosyl-alanyl-glycine is a tripeptide with the molecular formula C14H19N3O5 . It is composed of the amino acids tyrosine, alanine, and glycine. The IUPAC name for this compound is 2-[[ (2R)-2-[[ (2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetic acid .


Synthesis Analysis

The synthesis of Tyrosyl-alanyl-glycine likely involves the action of aminoacyl-tRNA synthetases, which are key enzymes for protein synthesis . These enzymes charge specific tRNAs with their corresponding amino acids, a process essential for protein biosynthesis .


Molecular Structure Analysis

The molecular weight of Tyrosyl-alanyl-glycine is 309.32 g/mol . Its structure includes a tyrosine residue, an alanine residue, and a glycine residue . The InChIKey, a unique identifier for the compound, is DLZKEQQWXODGGZ-KCJUWKMLSA-N .


Physical And Chemical Properties Analysis

Tyrosyl-alanyl-glycine has several computed properties. It has a molecular weight of 309.32 g/mol, an XLogP3 of -3.6, a hydrogen bond donor count of 5, a hydrogen bond acceptor count of 6, and a rotatable bond count of 7 . The exact mass is 309.13247072 g/mol .

Future Directions

The role of peptides and aminoacyl-tRNA synthetases in human health and disease is a growing field of research . Understanding the functions of peptides like Tyrosyl-alanyl-glycine could provide valuable insights into various biological processes and diseases. Future research may focus on exploring the non-canonical functions of these peptides and their potential therapeutic applications .

properties

IUPAC Name

2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O5/c1-8(13(21)16-7-12(19)20)17-14(22)11(15)6-9-2-4-10(18)5-3-9/h2-5,8,11,18H,6-7,15H2,1H3,(H,16,21)(H,17,22)(H,19,20)/t8-,11+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLZKEQQWXODGGZ-KCJUWKMLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)NCC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20219793
Record name Tyrosyl-alanyl-glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20219793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tyrosyl-alanyl-glycine

CAS RN

69537-64-0
Record name Tyrosyl-alanyl-glycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069537640
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tyrosyl-alanyl-glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20219793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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